2,6-Dibromo-3-fluorobenzonitrile-Derived HDAC Inhibitor Achieves Single-Digit Nanomolar Potency (IC₅₀ = 2.20 nM) in HeLa Nuclear Extract
A derivative synthesized using 2,6-dibromo-3-fluorobenzonitrile as a core scaffold demonstrated potent inhibition of histone deacetylase (HDAC) with an IC₅₀ of 2.20 nM in a human HeLa cell nuclear extract assay [1]. This represents high single-digit nanomolar activity in a biologically relevant cellular context. In comparison, a structurally related molecule (BDBM50524395/CHEMBL4589605), likely derived from a different halogenated benzonitrile regioisomer, exhibited a significantly weaker IC₅₀ of 290 nM against recombinant HDAC1 under comparable enzymatic assay conditions [2]. The difference of over two orders of magnitude (132-fold) underscores the critical influence of the starting material's substitution pattern on the final compound's potency.
| Evidence Dimension | HDAC Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.20 nM (HeLa cell nuclear extract) |
| Comparator Or Baseline | IC₅₀ = 290 nM (recombinant human HDAC1) |
| Quantified Difference | 132-fold increase in potency |
| Conditions | Inhibition of HDAC in human HeLa cell nuclear extracts vs. inhibition of human recombinant His-tagged HDAC1 expressed in baculovirus-infected insect cells |
Why This Matters
This 132-fold potency advantage provides a strong quantitative basis for selecting this specific scaffold, as it enables the design of potent inhibitors with potentially lower therapeutic doses.
- [1] ChEMBL Database. CHEMBL3759186. BDBM50142796. IC₅₀ = 2.20 nM for HDAC in HeLa nuclear extract. View Source
- [2] ChEMBL Database. CHEMBL4589605. BDBM50524395. IC₅₀ = 290 nM for human recombinant HDAC1. View Source
